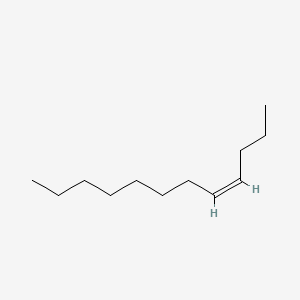
cis-4-Dodecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Dodecene: is an organic compound with the molecular formula C12H24 . It is an unsaturated hydrocarbon featuring a double bond between the fourth and fifth carbon atoms in the twelve-carbon chain. The “cis” configuration indicates that the hydrogen atoms attached to the double-bonded carbons are on the same side, which affects the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize cis-4-Dodecene involves the hydroboration of 1-dodecyne followed by oxidation. This method ensures the addition of boron and hydrogen across the triple bond, followed by oxidation to form the desired cis-alkene.
Partial Hydrogenation: Another method involves the partial hydrogenation of 1,4-dodecadiene using a Lindlar catalyst, which selectively hydrogenates one of the double bonds to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of dodecane. This process uses a metal catalyst, such as platinum or palladium, under controlled temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-Dodecene can undergo oxidation reactions to form various oxygenated products, such as epoxides and alcohols.
Hydrogenation: The compound can be fully hydrogenated to form dodecane.
Halogenation: this compound reacts with halogens, such as chlorine or bromine, to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used under hydrogen gas.
Halogenation: Halogens like bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products:
Oxidation: this compound oxide, 4-dodecanol.
Hydrogenation: Dodecane.
Halogenation: 4,5-dibromododecane, 4,5-dichlorododecane.
Scientific Research Applications
cis-4-Dodecene has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: this compound is used in the production of surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism of action of cis-4-Dodecene involves its interaction with various molecular targets and pathways. As an unsaturated hydrocarbon, it can participate in reactions that modify its double bond, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
trans-4-Dodecene: The trans isomer of 4-Dodecene has the hydrogen atoms on opposite sides of the double bond, leading to different physical and chemical properties.
1-Dodecene: This compound has the double bond at the first carbon, resulting in different reactivity and applications.
4-Decene: A shorter chain analog with similar reactivity but different physical properties.
Uniqueness: cis-4-Dodecene’s unique cis configuration imparts specific reactivity and physical properties that distinguish it from its trans isomer and other alkenes. Its specific placement of the double bond also makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
7206-27-1 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
(Z)-dodec-4-ene |
InChI |
InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h7,9H,3-6,8,10-12H2,1-2H3/b9-7- |
InChI Key |
PHCKFVVLVZFFLU-CLFYSBASSA-N |
Isomeric SMILES |
CCCCCCC/C=C\CCC |
Canonical SMILES |
CCCCCCCC=CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















